molecular formula C17H19NO4S B10964169 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,5-trimethylbenzenesulfonamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,5-trimethylbenzenesulfonamide

Cat. No.: B10964169
M. Wt: 333.4 g/mol
InChI Key: IJRICVXUAQPRPU-UHFFFAOYSA-N
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Description

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2,4,5-TRIMETHYL-1-BENZENESULFONAMIDE is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their medicinal properties, particularly as antibacterial agents. This compound features a benzodioxin moiety, which is a bicyclic structure containing oxygen atoms, and a benzenesulfonamide group, which is a sulfonamide attached to a benzene ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2,4,5-TRIMETHYL-1-BENZENESULFONAMIDE typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride. This reaction is carried out under dynamic pH control using aqueous sodium carbonate (Na₂CO₃) at pH 10. The product, 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, is then further substituted at the nitrogen position with various alkyl or aryl halides in N,N-dimethylformamide (DMF) and a catalytic amount of lithium hydride (LiH) to obtain the final compound .

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2,4,5-TRIMETHYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The nitrogen atom in the sulfonamide group can participate in nucleophilic substitution reactions with alkyl or aryl halides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzodioxin moiety.

Common Reagents and Conditions

    Substitution Reactions: Alkyl or aryl halides in the presence of DMF and LiH.

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides would yield N-alkylated derivatives of the original compound .

Scientific Research Applications

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2,4,5-TRIMETHYL-1-BENZENESULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2,4,5-TRIMETHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2,4,5-TRIMETHYL-1-BENZENESULFONAMIDE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its trimethyl substitution on the benzene ring could influence its interaction with enzymes and other molecular targets, potentially enhancing its therapeutic efficacy .

Properties

Molecular Formula

C17H19NO4S

Molecular Weight

333.4 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,5-trimethylbenzenesulfonamide

InChI

InChI=1S/C17H19NO4S/c1-11-8-13(3)17(9-12(11)2)23(19,20)18-14-4-5-15-16(10-14)22-7-6-21-15/h4-5,8-10,18H,6-7H2,1-3H3

InChI Key

IJRICVXUAQPRPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3)C

Origin of Product

United States

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